molecular formula C33H30N2O5 B559604 6-Carboxy-X-rhodamine CAS No. 194785-18-7

6-Carboxy-X-rhodamine

Cat. No.: B559604
CAS No.: 194785-18-7
M. Wt: 534.6 g/mol
InChI Key: WQZIDRAQTRIQDX-UHFFFAOYSA-N
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Description

6-Carboxy-X-rhodamine: is an organic dye compound known for its strong fluorescence properties. It is widely used in various scientific applications, particularly in the fields of molecular biology and biochemistry. The compound is an amine-reactive form of carboxy-X-rhodamine and is commonly utilized for oligonucleotide labeling and automated DNA sequencing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxy-X-rhodamine involves the reaction of rhodamine derivatives with carboxylic acid groups. The process typically includes the following steps:

    Starting Materials: The synthesis begins with inexpensive starting materials such as rhodamine derivatives.

    Reaction Conditions: The carboxylic acid group is selectively transformed into N-hydroxysuccinimidyl esters in situ.

    Purification: The final product is purified to obtain the desired this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 6-Carboxy-X-rhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence properties and reactivity .

Scientific Research Applications

Chemistry: 6-Carboxy-X-rhodamine is used as a fluorescent probe in chemical research. It helps in studying molecular interactions and reaction mechanisms due to its strong fluorescence properties .

Biology: In biological research, the compound is widely used for labeling nucleotides and oligonucleotides. It is employed in techniques such as fluorescence in situ hybridization (FISH) and real-time polymerase chain reaction (PCR) .

Medicine: The dye is used in medical research for imaging living cells and tissues. Its strong fluorescence allows for high-resolution imaging, making it valuable in diagnostic applications .

Industry: In industrial applications, this compound is used in the development of fluorescent sensors and markers. It is also employed in quality control processes to detect and

Properties

IUPAC Name

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZIDRAQTRIQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376334
Record name 6-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194785-18-7
Record name 6-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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